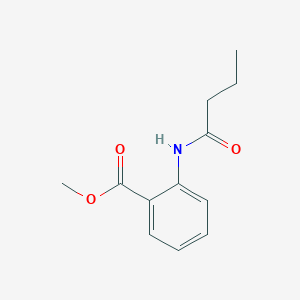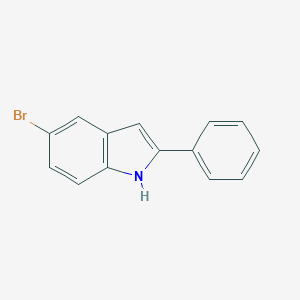
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of flavonoids. The compound is commonly referred to as 4'-O-Methylalpinumisoflavone and has been the subject of scientific research due to its potential therapeutic properties. In
Mechanism of Action
The mechanism of action of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one is not fully understood. However, studies have shown that the compound can modulate various signaling pathways involved in cancer cell proliferation and apoptosis. This compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. The compound has also been found to induce apoptosis by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize and purify. Another advantage is that the compound exhibits various pharmacological activities, making it a promising candidate for drug development. However, one of the limitations is that the mechanism of action of the compound is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one. One of the future directions is to study the compound's effects on other signaling pathways involved in cancer cell proliferation and apoptosis. Another future direction is to study the compound's effects on other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to understand the compound's toxicity profile and potential side effects.
Conclusion:
This compound is a promising candidate for drug development due to its various pharmacological activities. The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for cancer therapy. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesis Methods
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one can be synthesized through various methods. One of the most common methods is the reaction of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a suitable base. The product is then purified through column chromatography to obtain this compound in its pure form.
Scientific Research Applications
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one has been the subject of scientific research due to its potential therapeutic properties. The compound has been found to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
properties
CAS RN |
130688-86-7 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-20-16-8-7-12(10-17(16)21-2)9-13-11-22-15-6-4-3-5-14(15)18(13)19/h3-10H,11H2,1-2H3/b13-9+ |
InChI Key |
KNEFUOWBXSWAJV-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\COC3=CC=CC=C3C2=O)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2COC3=CC=CC=C3C2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2COC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)


![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)


![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)


